ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate
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Overview
Description
ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, and a triazine ring with dimethylamino and carboxylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester. This intermediate is then reacted with 5-(dimethylamino)-1,2,4-triazine-6-carboxylic acid under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while nucleophilic substitution can result in derivatives with different substituents on the pyridine ring.
Scientific Research Applications
ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-chloro-5-(trifluoromethyl)picolinate: Shares the pyridine ring with chloro and trifluoromethyl groups but lacks the triazine ring and dimethylamino group.
Ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetate: Contains a similar pyridine ring but with different substituents and functional groups.
Uniqueness
ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate is unique due to its combination of pyridine and triazine rings, along with the specific substituents that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N5O2/c1-4-25-13(24)10-12(23(2)3)20-11(22-21-10)9-8(15)5-7(6-19-9)14(16,17)18/h5-6H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOUGZYVMWHIOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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